Ajugalactone

Description

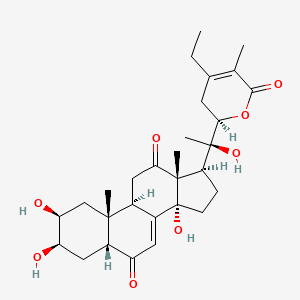

Structure

3D Structure

Properties

CAS No. |

42975-12-2 |

|---|---|

Molecular Formula |

C29H40O8 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione |

InChI |

InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1 |

InChI Key |

LLPOMLNTBDOEOC-YHDRQIPNSA-N |

SMILES |

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |

Isomeric SMILES |

CCC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C |

Canonical SMILES |

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ajugalactone |

Origin of Product |

United States |

Foundational & Exploratory

Ajugalactone: A Technical Guide to its Discovery, Isolation, and Characterization from Ajuga Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone, a naturally occurring phytoecdysteroid found in various species of the Ajuga genus, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its spectroscopic data for accurate identification. Furthermore, this guide explores the potential signaling pathways influenced by this compound, offering a foundation for future research and drug development endeavors.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including phytoecdysteroids. These compounds are analogues of insect molting hormones and have demonstrated a range of biological effects in preclinical studies. This compound is one such phytoecdysteroid that has been isolated from several Ajuga species, including Ajuga reptans, Ajuga turkestanica, and Ajuga spectabilis[1][2][3]. This document serves as a comprehensive resource for researchers, outlining the key methodologies for the successful isolation and characterization of this compound.

Discovery and Sourcing

This compound has been identified as a constituent of various Ajuga species. Notably, its presence has been confirmed in the aerial parts of these plants. The concentration of this compound can be influenced by various factors, including the specific Ajuga species, geographical location, and cultivation conditions. For instance, studies on cell cultures of Ajuga have shown that the production of this compound can be enhanced through elicitation with substances like manganese sulfate, leading to an increase of 0.1 mg/g of this compound[4].

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Ajuga plant material involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a generalized procedure adaptable for various Ajuga species.

Plant Material Preparation and Extraction

-

Drying and Grinding: Air-dry the aerial parts of the selected Ajuga species at room temperature to a constant weight. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

-

Maceration: Submerge the powdered plant material in methanol (B129727) (e.g., 1:10 w/v) in a large vessel. Allow the mixture to macerate for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: Filter the methanolic extract through filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Solvent Partitioning

-

Liquid-Liquid Extraction: Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v). Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

-

Fraction Concentration: Concentrate each fraction separately using a rotary evaporator to yield the respective partitioned extracts.

Chromatographic Purification

-

Column Chromatography: Subject the this compound-enriched fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system of increasing polarity, commonly starting with a mixture of chloroform and methanol (e.g., 98:2 v/v) and gradually increasing the methanol concentration.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A suitable solvent system, such as chloroform:methanol (9:1 v/v).

-

Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, pool the fractions containing this compound and subject them to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at a wavelength of approximately 245 nm.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structural Elucidation and Data Presentation

The structure of isolated this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative and spectroscopic data.

Table 1: Quantitative Data for this compound

| Parameter | Value | Source Species | Reference |

| Increased Yield | 0.1 mg/g | Ajuga cell culture | [4] |

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.98 | m | |

| 2 | 4.25 | m | |

| 3 | 4.12 | m | |

| 5 | 2.95 | d | 11.0 |

| 7 | 5.95 | d | 2.5 |

| 9 | 3.25 | m | |

| 11 | 2.55 | dd | 15.0, 5.0 |

| 12 | 2.45 | dd | 15.0, 5.0 |

| 17 | 3.05 | t | 9.0 |

| 18-CH₃ | 1.18 | s | |

| 19-CH₃ | 1.05 | s | |

| 21-CH₃ | 1.62 | s | |

| 26-CH₃ | 1.35 | s | |

| 27-CH₃ | 1.35 | s | |

| 2-OH | 6.55 | d | 6.5 |

| 3-OH | 6.25 | d | 6.0 |

| 11-OH | 6.85 | s | |

| 14-OH | 6.45 | s | |

| 20-OH | 6.75 | s | |

| 25-OH | 6.35 | s |

Data extracted from the supplementary information of Park et al., 2023.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 77.9 | 15 | 49.9 |

| 2 | 68.9 | 16 | 21.3 |

| 3 | 68.1 | 17 | 51.5 |

| 4 | 39.1 | 18 | 21.5 |

| 5 | 51.8 | 19 | 24.3 |

| 6 | 205.1 | 20 | 77.5 |

| 7 | 121.8 | 21 | 21.8 |

| 8 | 163.7 | 22 | 109.9 |

| 9 | 35.1 | 23 | 31.8 |

| 10 | 43.5 | 24 | 31.5 |

| 11 | 70.1 | 25 | 77.1 |

| 12 | 40.1 | 26 | 29.9 |

| 13 | 48.1 | 27 | 29.9 |

| 14 | 84.5 |

Data extracted from the supplementary information of Park et al., 2023.

Table 4: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Key Data | Reference |

| HRESIMS | m/z [M+H]⁺ (Calculated for C₂₉H₄₃O₈, 507.2952; found 507.2958) | Park et al., 2023 |

| FT-IR | Key absorptions indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). | General spectroscopic data for phytoecdysteroids. |

Biological Activity and Potential Signaling Pathways

Phytoecdysteroids, including this compound, are known to exhibit a variety of biological activities. While the specific molecular mechanisms of this compound are still under investigation, research on related compounds and Ajuga extracts suggests potential involvement in several key signaling pathways.

Anabolic Effects and Protein Synthesis

Ecdysteroids have been reported to possess anabolic properties, potentially by increasing protein synthesis. This effect is thought to be mediated, at least in part, through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . Activation of this pathway is known to promote cell growth, proliferation, and protein synthesis.

The diagram below illustrates the proposed high-level involvement of the PI3K/Akt pathway in mediating the anabolic effects of compounds like this compound.

Regulation of Notch and Wnt Signaling

Recent studies on extracts from Ajuga turkestanica, which contains a mixture of phytoecdysteroids, have shown an increase in Notch and Wnt signaling in aged skeletal muscle[2]. These pathways are crucial for tissue regeneration and maintenance. While direct evidence for this compound is pending, it is plausible that it may contribute to these effects.

The following diagram depicts the logical relationship where phytoecdysteroids from Ajuga species, potentially including this compound, may influence these critical signaling pathways.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Ajuga species. The experimental protocols and spectroscopic data presented herein offer a valuable resource for researchers aiming to work with this compound. The exploration of its potential involvement in the PI3K/Akt, Notch, and Wnt signaling pathways opens up exciting avenues for future research into its therapeutic applications. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to explore its potential in drug development for various conditions, including those related to muscle wasting and aging.

References

Phytochemical Analysis of Ajugalactone in Ajuga reptans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuga reptans, commonly known as bugleweed, is a perennial herbaceous plant belonging to the Lamiaceae family. It has a rich history in traditional medicine for treating a variety of ailments, attributed to its diverse phytochemical composition. Among the bioactive compounds isolated from Ajuga reptans are phytoecdysteroids, iridoid glycosides, and phenolic compounds. One such phytoecdysteroid, Ajugalactone, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the phytochemical analysis of this compound in Ajuga reptans, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Quantitative Analysis of this compound

The concentration of this compound in Ajuga reptans can be influenced by various factors, including plant part, geographical location, and cultivation conditions. While extensive quantitative data for this compound is not widely available in the literature, studies on in vitro cultures of Ajuga reptans have provided some insights into its accumulation.

| Plant Material | Treatment | This compound Yield/Content | Reference |

| Ajuga reptans cell culture | Increased Manganese (Mn) concentration | 0.1 mg/g increase compared to control | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Ajuga reptans. These protocols are compiled from various phytochemical analysis techniques and can be adapted based on laboratory-specific equipment and reagents.

Extraction of this compound

Objective: To extract a crude mixture of phytochemicals, including this compound, from Ajuga reptans plant material.

Materials:

-

Dried, powdered aerial parts of Ajuga reptans

-

Methanol (B129727) (analytical grade)

-

n-Butanol (analytical grade)

-

Distilled water

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration/Soxhlet Extraction:

-

Place 100 g of dried, powdered Ajuga reptans material into a Soxhlet apparatus.

-

Extract with 500 mL of methanol for 8-12 hours.

-

Alternatively, for a faster extraction, sonicate the plant material in methanol for 30-minute intervals, repeated three times.

-

-

Solvent Evaporation:

-

Filter the methanolic extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in 200 mL of distilled water.

-

Partition the aqueous suspension with an equal volume of n-butanol in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the n-butanol fraction, which will be enriched with less polar compounds, including phytoecdysteroids like this compound.

-

Repeat the partitioning step three times.

-

-

Final Concentration:

-

Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the butanolic extract.

-

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude butanolic extract using chromatographic techniques.

Materials:

-

Butanolic extract of Ajuga reptans

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Column Chromatography on Silica Gel:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the butanolic extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor them by TLC, visualizing spots under UV light or with a suitable staining reagent.

-

Pool fractions containing compounds with similar Rf values to this compound.

-

-

Gel Filtration on Sephadex LH-20:

-

Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove pigments and other impurities.

-

-

Preparative HPLC:

-

For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).

-

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in Ajuga reptans extracts using a validated High-Performance Liquid Chromatography (HPLC) method.

Materials:

-

Isolated and purified this compound standard

-

Ajuga reptans extract

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Phosphoric acid or formic acid

-

HPLC system with a UV detector and a C18 analytical column

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the Ajuga reptans extract and dissolve it in methanol to a known volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 245 nm (typical for ecdysteroids)

-

Column Temperature: 25°C

-

-

Analysis and Calculation:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and record the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of this compound from Ajuga reptans.

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many phytoecdysteroids have been shown to interact with cellular signaling cascades. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is a common target for investigation of bioactive compounds. The following diagram illustrates a simplified representation of this pathway, which could serve as a hypothetical framework for studying the mechanism of action of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ajugalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone is a naturally occurring phytoecdysteroid found in various plant species of the Ajuga genus. As a member of the ecdysteroid class of compounds, it exhibits significant biological activities, including insect molting inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data. Detailed experimental protocols for its isolation and purification are outlined, and its presumed mechanism of action within insect hormonal signaling pathways is visualized. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a complex steroidal framework with the molecular formula C₂₉H₄₀O₈.[1][2] Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione.[1][2]

The core of this compound is a stigmastane-type steroid skeleton, characterized by a fused four-ring system (A, B, C, and D rings) and a substituted side chain at C-17. Key structural features include:

-

Steroid Nucleus: A cyclopentanoperhydrophenanthrene ring system with specific stereochemistry at its multiple chiral centers.

-

Lactone Ring: A δ-lactone ring is incorporated into the side chain.

-

Multiple Hydroxyl Groups: The molecule is highly oxygenated with hydroxyl groups at positions C-2, C-3, C-14, and on the side chain.

-

Ketone Groups: Ketone functionalities are present at C-6 and C-12.

-

Unsaturation: A double bond is located between C-7 and C-8 of the B ring.

The stereochemistry of this compound has been defined through spectroscopic analysis and is crucial for its biological activity. The specific configurations of the chiral centers are designated as 2S, 3R, 5R, 9R, 10R, 13R, 14R, and 17S for the steroid nucleus, and 1R and 2R for the side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₉H₄₀O₈ |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione |

| InChI | InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1 |

| InChIKey | LLPOMLNTBDOEOC-LYUHEGIFSA-N |

| Canonical SMILES | CCC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C--INVALID-LINK--O">C@@HO)C)C)O)O)C |

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available, tabulated dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the searched literature, data for similar phytoecdysteroids from Ajuga species are available and serve as a reference for spectral interpretation.

Table 2: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl Protons | 0.6 - 1.5 | 10 - 25 |

| Methylene Protons | 1.0 - 2.5 | 20 - 40 |

| Methine Protons | 1.5 - 4.5 | 30 - 60 |

| Vinylic Proton (C-7) | ~5.8 | 120 - 140 |

| Carbinol Protons | 3.5 - 4.5 | 60 - 80 |

| Keto Carbonyls (C-6, C-12) | - | 190 - 210 |

| Lactone Carbonyl | - | 160 - 180 |

Note: These are general expected ranges and actual values may vary depending on the specific chemical environment within the molecule.

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass-to-charge ratio.

Experimental Protocols

The isolation and purification of this compound from its natural sources, primarily plants of the Ajuga genus, involve a multi-step process. The following is a generalized protocol adapted from methods used for the extraction of phytoecdysteroids from Ajuga turkestanica.

3.1. Plant Material Preparation and Extraction

-

Harvesting and Drying: The aerial parts of the Ajuga species are harvested and air-dried at ambient temperature to reduce moisture content.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Maceration: The powdered plant material is soaked in a suitable organic solvent, typically methanol (B129727) or ethanol, for an extended period (e.g., 24-72 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Purification

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Phytoecdysteroids like this compound are typically enriched in the more polar fractions.

-

Column Chromatography: The enriched fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and is often used with methanol as the eluent.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often on a reversed-phase C18 column with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

3.3. Structure Elucidation

The purified this compound is then subjected to a battery of spectroscopic and spectrometric analyses to confirm its structure and stereochemistry. These include ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR, UV, and HRMS. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural information.

Visualization of Potential Biological Activity

This compound, as a phytoecdysteroid, is believed to exert its insect molting inhibitory effects by interfering with the normal hormonal signaling pathways that regulate insect development. The primary insect molting hormones are ecdysteroids, such as ecdysone (B1671078) and its active metabolite, 20-hydroxyecdysone. These hormones bind to a nuclear receptor complex, a heterodimer of the ecdysone receptor (EcR) and ultraspiracle protein (USP), to regulate the expression of genes involved in molting and metamorphosis.

The following diagram illustrates a simplified workflow for the isolation and structure elucidation of this compound.

References

Spectroscopic and Mechanistic Insights into Ajugalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone is a naturally occurring phytoecdysteroid, a class of compounds found in various plants, notably those of the Ajuga genus. These compounds are of significant interest to the scientific community due to their diverse biological activities, including their role as insect molting inhibitors. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for its identification and structural elucidation. Additionally, this document outlines the experimental protocols for acquiring such data and explores the potential signaling pathways modulated by phytoecdysteroids.

Spectroscopic Data of this compound

The definitive structural elucidation of this compound was first reported by Koreeda, Nakanishi, and Goto in 1970. The following tables summarize the key spectroscopic data obtained through ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.98 | d | 2.5 |

| H-2a | 1.85 | m | |

| H-2b | 2.35 | m | |

| H-3a | 2.05 | m | |

| H-3b | 2.50 | m | |

| H-5 | 2.90 | d | 2.0 |

| H-7 | 5.80 | d | 2.5 |

| H-9 | 3.33 | d | 8.0 |

| H-11a | 1.70 | m | |

| H-11b | 2.15 | m | |

| H-12a | 2.45 | m | |

| H-12b | 2.75 | m | |

| H-17 | 4.72 | s | |

| H-18 (CH₃) | 0.95 | s | |

| H-19 (CH₃) | 1.18 | s | |

| H-21 (CH₃) | 1.22 | s | |

| H-26 (CH₃) | 1.35 | s | |

| H-27 (CH₃) | 1.35 | s |

Solvent and frequency not specified in the original publication.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 464 | [M]⁺ (Molecular Ion) |

| 446 | [M - H₂O]⁺ |

| 428 | [M - 2H₂O]⁺ |

| 363 | [M - C₅H₉O₂]⁺ (Side-chain cleavage) |

| 345 | [M - C₅H₉O₂ - H₂O]⁺ |

| 327 | [M - C₅H₉O₂ - 2H₂O]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data for phytoecdysteroids like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of a purified phytoecdysteroid sample is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the isolated this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., Bruker Avance series at 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in the complete structural assignment, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

A general protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the purified this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements.

-

MS Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation from any remaining impurities.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion and its fragments (e.g., m/z 100-1000).

-

-

MS/MS Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS).

-

Select the molecular ion ([M+H]⁺ or [M]⁺˙) as the precursor ion.

-

Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the fragmentation patterns, which can be compared with known fragmentation pathways of steroids to confirm the structure.

Signaling Pathways and Biological Activity

Phytoecdysteroids, including this compound, are known to interact with various biological pathways, particularly in insects where they disrupt the normal molting process. While the specific signaling cascades directly modulated by this compound are not extensively characterized in the literature, the broader class of phytoecdysteroids is understood to influence several key pathways.[1]

Phytoecdysteroids are analogs of insect molting hormones and can act as agonists or antagonists of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that plays a central role in insect development.[2] The binding of a ligand to EcR forms a heterodimer with the ultraspiracle protein (USP), which then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[2] this compound's inhibitory effect on molting suggests it may act as an antagonist or partial agonist at the ecdysone receptor, thereby disrupting the normal hormonal signaling required for development.

In mammals, phytoecdysteroids have been investigated for a range of pharmacological activities. They are not believed to bind to vertebrate steroid hormone receptors but may influence cellular signaling through other mechanisms.[1] Some studies suggest that phytoecdysteroids can modulate pathways such as the PI3K/Akt signaling cascade, which is involved in protein synthesis and cell growth.[3]

Below is a simplified representation of the insect molting hormone signaling pathway, which phytoecdysteroids like this compound are known to disrupt.

Caption: Simplified insect molting hormone signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure and Effects on Humans - ProQuest [proquest.com]

- 2. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and distribution of Ajugalactone in plants

An In-depth Technical Guide on the Natural Sources and Distribution of Ajugalactone in Plants

Introduction

This compound is a naturally occurring phytoecdysteroid, a class of compounds analogous to insect molting hormones.[1][2] Primarily isolated from plants of the Ajuga genus, it has garnered interest from researchers and drug development professionals for its potential biological activities, including insect antifeedant properties.[2][3][4] Phytoecdysteroids, as a group, are recognized for a wide array of pharmacological effects in mammals, such as anabolic, adaptogenic, and antioxidant activities.[4] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols for its study.

Natural Sources and Distribution

This compound is predominantly found within the genus Ajuga of the Lamiaceae family.[5][6] While over 300 species belong to this genus, research has confirmed the presence of this compound in several specific species.[1]

Primary Plant Sources:

-

Ajuga reptans : Also known as bugleweed, this species is a well-documented source of this compound. The compound has been isolated from the whole plant and its aerial parts.[1][5][7]

-

Ajuga turkestanica : This species, native to Central Asia, contains this compound in both its aerial components and roots.[4][5][8]

-

Ajuga decumbens : this compound has also been identified in this species, which is used in traditional medicine.[3][4]

Distribution within Plant Tissues: The distribution of this compound, like other phytoecdysteroids, can vary significantly between different organs of the same plant.[9] It has been successfully isolated from the roots, leaves, and stems.[4][5][8][9] Generally, the highest concentrations of phytoecdysteroids are found in the apical regions of annual plants.[4] In A. turkestanica, this compound is present in both the aerial parts and the roots.[5][8]

Quantitative Analysis of this compound

Quantitative data for this compound specifically is limited in the literature, as analyses often group it with other phytoecdysteroids or focus on more abundant compounds like 20-hydroxyecdysone. However, studies on plant cell cultures have provided some insights into its inducible production.

Table 1: Quantitative Data on this compound Content

| Plant Species | Plant Part / Condition | Method | This compound Concentration | Reference |

| Ajuga reptans | Callus Culture (Control) | HPLC | Not explicitly quantified | [9][10] |

| Ajuga reptans | Callus Culture (+ 2.5 mM MnSO₄) | HPLC | 0.1 mg/g increase over control | [9][10] |

| Ajuga turkestanica | Aerial Parts | HPLC | Present, but not quantified | [8] |

| Ajuga turkestanica | Roots | - | Presence confirmed | [5] |

| Ajuga reptans | Whole Plant | - | Presence confirmed | [5] |

Note: The table highlights the general lack of specific quantification for this compound in wild-type plants, with the most precise data coming from elicited cell culture studies.

Biosynthesis of this compound

This compound, as a triterpenoid-derived phytoecdysteroid, is synthesized primarily through the mevalonate (B85504) (MVA) pathway in the plant's cytosol.[2][9] This pathway utilizes acetyl-CoA as a starting block to build complex sterol precursors, such as cholesterol, which are then modified through a series of hydroxylations and oxidations to form the final ecdysteroid structure.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant material.

Extraction Protocol

This protocol is a generalized method for solid-liquid extraction of phytoecdysteroids from dried plant material.

-

Preparation of Plant Material : Harvest the desired plant parts (e.g., aerial parts, roots). Air-dry the material in the shade or freeze-dry to preserve metabolites. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Solvent Extraction :

-

Macerate 100 g of the dried powder in 1 L of 80-90% methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring.[11]

-

Alternatively, use a Soxhlet apparatus for continuous extraction over 8-12 hours.

-

-

Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete recovery.

-

Solvent Evaporation : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Isolation and Purification Protocol

Purification is typically achieved using column chromatography.

-

Initial Fractionation (Optional) : For a cleaner separation, the crude extract can be redissolved in 5% aqueous methanol and passed through a Diaion HP-20 column. Elute with a stepwise gradient of increasing methanol concentration (e.g., water, 20% MeOH, 50% MeOH, 75% MeOH, 100% MeOH) to separate compounds based on polarity.[11]

-

Silica (B1680970) Gel Column Chromatography :

-

Adsorb the crude extract or a semi-purified fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Elute the column with a solvent gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol gradient.

-

Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

-

Preparative HPLC : Subject the pooled fractions containing the target compound to preparative or semi-preparative reverse-phase HPLC for final purification.

Quantification Protocol (HPLC-DAD)

This protocol is based on methods used for analyzing secondary metabolites in Ajuga species.[12]

-

Sample Preparation : Accurately weigh and dissolve the dried extract in the mobile phase or methanol to a known concentration (e.g., 10-30 mg/mL).[12] Filter the solution through a 0.45 µm syringe filter before injection.

-

Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) is used.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., µ-Bondapak C18, 300 x 3.9 mm, 10 µm).[12]

-

Mobile Phase : A gradient elution using two solvents is common.

-

Elution Gradient : An example gradient could be: 0-5 min, 20% B; 5-20 min, 20-30% B; 20-35 min, 30-35% B; 35-55 min, 35-100% B.[12] This gradient should be optimized for the specific separation of this compound.

-

Flow Rate : 1.0 mL/min.[12]

-

Injection Volume : 20 µL.[12]

-

Detection : Monitor at a wavelength suitable for ecdysteroids (typically ~245-254 nm). The DAD allows for scanning a range of wavelengths to ensure optimal detection.

-

-

Quantification : Create a calibration curve using an isolated and purified this compound standard of known concentrations. The peak area from the sample chromatogram is then used to calculate the concentration of this compound in the extract.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. htltsupps.com [htltsupps.com]

- 9. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytoconstituents from Vitex agnus-castus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Ajugalactone: A Technical Guide to its Biosynthesis in Ajuga

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone, a prominent C28 phytoecdysteroid found in various Ajuga species, has garnered significant interest for its potential pharmacological activities. However, the complete elucidation of its biosynthetic pathway remains a scientific challenge. This technical guide synthesizes the current understanding of phytoecdysteroid biosynthesis and presents a putative pathway for this compound formation in Ajuga. It combines established knowledge of the mevalonate (B85504) pathway with evidence suggesting an alternative route for ecdysteroid synthesis in this genus. This document provides a comprehensive overview of the proposed enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it details relevant experimental protocols for the extraction, and analysis of this compound and its precursors, and presents quantitative data from cell culture studies. The included diagrams, created using the DOT language, offer a clear visual representation of the proposed biosynthetic route and experimental workflows, serving as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including the class of phytoecdysteroids.[1] These compounds, structurally similar to insect molting hormones, are believed to play a role in plant defense. Among them, this compound stands out due to its unique C28 steroidal skeleton and a characteristic lactone ring in its side chain.[2] While the general pathway for phytoecdysteroid biosynthesis originating from the mevalonate pathway is relatively well-understood, the specific enzymatic steps leading to the diverse array of these molecules, including this compound, are still under investigation.[3]

Recent studies on Ajuga reptans have indicated the presence of an alternative biosynthetic pathway for phytoecdysteroids that may not utilize 7-dehydrocholesterol (B119134) as a mandatory intermediate, a key step in the conventional pathway.[1] This guide aims to provide an in-depth overview of the current knowledge and a proposed biosynthetic pathway for this compound, integrating both the established and the alternative routes.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all isoprenoids, commences with the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Early Steps: The Mevalonate Pathway

The MVA pathway, occurring in the cytosol, involves a series of enzymatic reactions starting from acetyl-CoA to produce IPP and DMAPP. These are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then oxidized and cyclized to form cycloartenol (B190886) in plants, which is subsequently converted to cholesterol through a series of demethylations and isomerizations.

From Cholesterol to Phytoecdysteroids: The Core Pathway and an Alternative Route in Ajuga

The conversion of cholesterol to the basic ecdysteroid scaffold involves a series of oxidative modifications, including hydroxylations and the formation of the characteristic 7-en-6-one chromophore.

Conventional Pathway: The generally accepted pathway involves the conversion of cholesterol to 7-dehydrocholesterol.

Alternative Pathway in Ajuga: Research on hairy root cultures of Ajuga reptans suggests that the introduction of the 7-ene double bond might occur at a later stage in the biosynthesis of 20-hydroxyecdysone (B1671079), indicating a pathway that does not strictly proceed via 7-dehydrocholesterol.[4] It is plausible that the biosynthesis of this compound also follows this alternative route. This pathway may involve the direct conversion of C28 or C29 sterols to their corresponding ecdysteroids.[1]

Proposed Late Steps: Formation of the this compound Side Chain

The formation of the unique lactone ring in the side chain is a critical and likely late-stage step in this compound biosynthesis. While the specific enzymes are yet to be identified, the pathway is hypothesized to proceed through a series of hydroxylations and subsequent intramolecular cyclization (lactonization) of a carboxylic acid precursor. This is supported by the co-occurrence of other phytoecdysteroids with lactone rings, such as cyasterone, in Ajuga species.[5]

The following DOT script visualizes the putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on Ajuga reptans cell cultures have shown that the production of this compound can be influenced by elicitors. The following table summarizes the available quantitative data.

| Plant Material | Treatment | This compound Content (mg/g dry weight) | Reference |

| Ajuga reptans cell culture | Control | Trace amounts | [1] |

| Ajuga reptans cell culture | MnSO₄ (concentration not specified) | 0.1 | [1] |

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of Phytoecdysteroids from Ajuga Plant Material

This protocol describes a general method for the extraction of phytoecdysteroids, which can be optimized for this compound.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

-

Initial Extraction: Macerate the powdered plant material with 80% methanol (B129727) (1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Solvent Partitioning: Resuspend the concentrated aqueous extract in distilled water and partition it successively with n-hexane, chloroform, and ethyl acetate (B1210297) in a separatory funnel. The phytoecdysteroids are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).

-

Fraction Evaporation: Evaporate the different solvent fractions to dryness under reduced pressure. The resulting residues can be used for further purification and analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general framework for the analytical separation and quantification of this compound.

-

Sample Preparation: Dissolve the dried extracts from the solvent partitioning step in HPLC-grade methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-5 min, 15% B; 5-30 min, 15-50% B; 30-35 min, 50-100% B; 35-40 min, 100% B; followed by a re-equilibration to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 242 nm (the characteristic absorbance maximum for the 7-en-6-one chromophore of ecdysteroids).

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the plant extracts can be determined by comparing the peak area with the standard curve.

The following DOT script illustrates a general experimental workflow for the analysis of phytoecdysteroids.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ajuga represents a fascinating area of plant secondary metabolism. While the complete pathway has not been definitively established, the available evidence points towards a route that shares its origins with other phytoecdysteroids but likely diverges in the later stages, particularly in the formation of the C28 skeleton and the characteristic lactone ring. The suggestion of an alternative pathway in Ajuga that bypasses the 7-dehydrocholesterol intermediate opens up new avenues for research.

Future research should focus on the identification and characterization of the specific enzymes involved in the later steps of this compound biosynthesis. This includes the enzymes responsible for the series of hydroxylations and the crucial lactonization step. The use of modern techniques such as transcriptomics, proteomics, and gene silencing (e.g., CRISPR/Cas9) in Ajuga species will be instrumental in unraveling the genetic and enzymatic machinery behind the synthesis of this unique phytoecdysteroid. A deeper understanding of the biosynthetic pathway of this compound will not only contribute to our fundamental knowledge of plant biochemistry but also pave the way for its biotechnological production for potential pharmaceutical applications.

References

- 1. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 20-hydroxyecdysone in Ajuga hairy roots: the possibility of 7-ene introduction at a late stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ajugalactone: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone, a naturally occurring phytoecdysteroid found in various species of the Ajuga plant genus, has garnered significant scientific interest for its diverse and potent biological and pharmacological activities. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its insecticidal, antifeedant, anti-inflammatory, cytotoxic, and antibacterial properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Phytoecdysteroids are plant-derived compounds that are structurally analogous to insect molting hormones. This compound is a prominent member of this class, primarily isolated from plants of the Ajuga genus, which have a long history of use in traditional medicine for treating a variety of ailments.[1][2] Modern scientific investigation has begun to validate these traditional uses by identifying and characterizing the bioactive constituents of these plants, with this compound emerging as a compound of significant interest. This guide will delve into the specific biological and pharmacological activities attributed to this compound, providing a foundation for future research and potential therapeutic applications.

Biological and Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, ranging from potent effects on insects to promising pharmacological properties in mammalian systems. The following sections detail the key activities supported by scientific research.

Insecticidal and Antifeedant Activity

This compound is recognized as a potent insect molting inhibitor.[3] Phytoecdysteroids, in general, disrupt the endocrine system of insects, leading to developmental abnormalities and mortality. Ingestion of these compounds can induce premature and incomplete molting, ultimately resulting in the death of the insect.[2] Extracts from Ajuga species containing this compound have demonstrated significant insecticidal and antifeedant properties against various agricultural pests.[1]

While specific quantitative data for isolated this compound is limited in the available literature, studies on Ajuga extracts provide strong evidence of its contribution to these effects. For instance, crude leaf extracts of Ajuga iva containing phytoecdysteroids have shown significant mortality in the first instar larvae of the cotton leafworm, Spodoptera littoralis.[2]

Table 1: Insecticidal and Antifeedant Activity of Ajuga Extracts Containing this compound

| Plant Extract | Target Insect | Activity Type | Concentration | Result |

| Ajuga iva Crude Leaf Extract | Spodoptera littoralis (1st instar larvae) | Insecticidal | 50 µg/µl | 36% mortality |

| Ajuga iva Crude Leaf Extract | Spodoptera littoralis (1st instar larvae) | Insecticidal | 100 µg/µl | 70% mortality |

| Ajuga iva Crude Leaf Extract | Spodoptera littoralis (1st instar larvae) | Insecticidal | 250 µg/µl | 87% mortality |

| Ajuga chamaepitys Methanolic Fraction | Acyrthosiphon pisum (Pea aphid) | Antifeedant | 1 g/litre in artificial diet | Significant feeding deterrence |

Anti-inflammatory Activity

Extracts of Ajuga species, which contain this compound, have demonstrated notable anti-inflammatory properties in various experimental models.[4][5][6] While direct studies on isolated this compound are scarce, the anti-inflammatory effects of the extracts suggest a potential role for this phytoecdysteroid. For example, a methanolic extract of Ajuga bracteosa, which was shown to contain this compound, significantly reduced carrageenan-induced paw edema in rats, a classic model of acute inflammation.[4]

Table 2: Anti-inflammatory Activity of Ajuga Extracts Containing this compound

| Plant Extract | Animal Model | Assay | Dose | Result |

| Ajuga bracteosa Methanolic Extract | Rats | Carrageenan-induced paw edema | Not specified | Significant reduction in paw volume |

| Ajuga reptans Aqueous-ethanolic Extract | Rats | Carrageenan-induced edema | 100 mg/kg | Moderate anti-inflammatory activity |

Cytotoxic Activity

The cytotoxic potential of Ajuga extracts against various cancer cell lines has been investigated, with several studies reporting significant activity.[7][8] Although these studies primarily used crude extracts, the presence of this compound and other bioactive compounds is likely responsible for the observed effects. For instance, a methanolic fraction of Ajuga bracteosa exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and Hep-2 (larynx carcinoma) cell lines.[8]

Table 3: Cytotoxic Activity of Ajuga Extracts Containing this compound

| Plant Extract | Cell Line | Assay | IC50 Value |

| Ajuga bracteosa Methanolic Fraction | MCF-7 (Breast adenocarcinoma) | MTT assay | 10 µg/ml |

| Ajuga bracteosa Methanolic Fraction | Hep-2 (Larynx carcinoma) | MTT assay | 5 µg/ml |

| Ajuga bracteosa Transgenic Line 3 (ABRL3) Extract | HepG2 (Hepatocellular carcinoma) | Not specified | 57.1 ± 2.2 µg/mL |

| Ajuga bracteosa Transgenic Line 3 (ABRL3) Extract | LM3 (Murine mammary adenocarcinoma) | Not specified | 46.2 ± 1.1 µg/mL |

| Ajuga bracteosa Transgenic Line 3 (ABRL3) Extract | A549 (Lung carcinoma) | Not specified | 72.4 ± 1.3 µg/mL |

| Ajuga bracteosa Transgenic Line 3 (ABRL3) Extract | HT29 (Colorectal adenocarcinoma) | Not specified | 73.3 ± 2.1 µg/mL |

| Ajuga bracteosa Transgenic Line 3 (ABRL3) Extract | MCF-7 (Breast adenocarcinoma) | Not specified | 98.7 ± 1.6 µg/mL |

| Ajuga bracteosa Transgenic Line 3 (ABRL3) Extract | MDA-MB-231 (Breast adenocarcinoma) | Not specified | 97.1 ± 2.5 µg/mL |

Antibacterial Activity

Several studies have reported the antibacterial properties of Ajuga extracts.[9][10] These extracts have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. While specific data for isolated this compound is not yet available, its contribution to the overall antibacterial effect of the extracts is plausible.

Table 4: Antibacterial Activity of Ajuga Extracts Containing this compound

| Plant Extract | Bacterial Strain | Assay | MIC Value |

| Ajuga integrifolia Methanol Extract | Staphylococcus aureus | Not specified | 3.125 mg/mL |

| Ajuga integrifolia Ethanol Extract | Staphylococcus aureus | Not specified | 3.125 mg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the typical experimental protocols used to evaluate the biological activities of this compound and Ajuga extracts.

Insecticidal Bioassay (Leaf-Smear Method)

This method is commonly used to assess the insecticidal activity of plant extracts against leaf-eating insects.

-

Extract Preparation: Dried and powdered plant material (e.g., leaves of Ajuga iva) is extracted with a suitable solvent like methanol. The solvent is then evaporated to yield a crude extract.

-

Treatment Solution: The crude extract is dissolved in an aqueous solution to prepare a series of concentrations (e.g., 50, 100, and 250 µg/µl).

-

Application: Leaves of a suitable host plant (e.g., castor bean for Spodoptera littoralis) are uniformly smeared with the extract solutions. Control leaves are treated with the solvent alone.

-

Insect Exposure: First instar larvae of the target insect are placed on the treated and control leaves within a petri dish.

-

Data Collection: Mortality rates are recorded at specified time intervals (e.g., 24, 48, and 72 hours). The data is then analyzed to determine the lethal concentration (e.g., LC50).

Antifeedant Bioassay (Artificial Diet)

This method is employed to evaluate the feeding deterrence of a substance.

-

Extract Preparation: A methanolic fraction of the plant material is prepared.

-

Diet Preparation: The extract is incorporated into an artificial diet for the target insect (e.g., Acyrthosiphon pisum) at a specific concentration (e.g., 1 g/litre ).

-

Insect Exposure: A cohort of the target insects is fed on the treated artificial diet. A control group is fed on an untreated diet.

-

Data Collection: The amount of diet consumed by both groups is measured over a period of time. The antifeedant index is then calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for screening acute anti-inflammatory activity.

-

Animal Groups: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Drug Administration: The test extract (dissolved in a suitable vehicle) is administered orally to the test group one hour before the induction of inflammation. The standard drug is administered to the standard group, and the vehicle to the control group.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, Hep-2) are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test extract. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specific period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The test extract is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacteria.

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the bacteria.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its various biological effects are not yet fully elucidated. However, based on the known activities of phytoecdysteroids and related compounds, some potential pathways can be proposed.

Insect Molting Hormone Signaling

As a phytoecdysteroid, this compound likely interferes with the ecdysteroid signaling pathway in insects. This pathway is crucial for molting and metamorphosis. This compound may act as an agonist or antagonist of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Binding of the natural insect hormone, 20-hydroxyecdysone (B1671079) (20E), to this complex initiates a transcriptional cascade that regulates the expression of genes involved in molting. Disruption of this pathway by this compound could lead to the observed insecticidal effects.

Conclusion and Future Directions

This compound, a phytoecdysteroid from the Ajuga genus, demonstrates a compelling range of biological and pharmacological activities, including insecticidal, antifeedant, anti-inflammatory, cytotoxic, and antibacterial effects. While much of the current research has focused on crude extracts, the consistent presence and known bioactivity of this compound strongly suggest it is a key contributor to these properties.

Future research should prioritize the isolation and purification of this compound to enable more precise in vitro and in vivo studies. This will allow for the determination of specific quantitative data, such as IC50 and MIC values, for the pure compound. Furthermore, a deeper investigation into the molecular mechanisms of action is crucial. Elucidating the specific signaling pathways modulated by this compound will not only enhance our understanding of its biological effects but also pave the way for its potential development as a therapeutic agent or a lead compound for novel drug discovery. The promising spectrum of activities warrants further exploration to unlock the full therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial, Antihemolytic, Cytotoxic, Anticancer, and Antileishmanial Effects of Ajuga bracteosa Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of the extracts, fractions and compounds from Dioscorea bulbifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is molt-inhibiting hormone? The role of an ecdysteroidogenesis inhibitor in the crustacean molting cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

In Vitro Bioactivity of Ajugalactone: A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Anti-inflammatory and Cytotoxic Potential of Ajugalactone, a Phytoecdysteroid from the Ajuga Genus

Introduction

This compound, a naturally occurring phytoecdysteroid isolated from plants of the Ajuga genus, has garnered significant interest within the scientific community for its potential therapeutic applications. Phytoecdysteroids, a class of plant-derived steroids, are known to exhibit a wide range of pharmacological effects. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, with a particular focus on its anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a mechanistic understanding of this compound's action at the cellular level.

Anti-inflammatory Activity of this compound

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The anti-inflammatory potential of extracts from the Ajuga genus has been well-documented, with studies pointing towards the inhibition of key inflammatory mediators.[1] While specific data for isolated this compound is limited, the collective evidence from Ajuga extracts strongly suggests that this compound contributes significantly to these anti-inflammatory effects. The primary mechanisms are believed to involve the inhibition of the NF-κB and MAPK signaling pathways, as well as the downstream inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][4]

Extracts from Ajuga species have demonstrated a potent inhibitory effect on the NF-κB pathway.[5] It is hypothesized that this compound, as a key bioactive constituent, interferes with this pathway, likely by preventing the degradation of IκBα or by inhibiting the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ajugalactone: An In-depth Technical Guide for Researchers

Disclaimer: This document summarizes available research on Ajugalactone and its presence within Ajuga species extracts. While this compound is a known bioactive phytoecdysteroid, a significant portion of the current research has been conducted on whole plant extracts rather than the isolated compound. Therefore, much of the quantitative data and mechanistic insights presented herein pertain to these extracts. This guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the therapeutic potential and indicating areas for future investigation into the purified compound.

Introduction

This compound is a naturally occurring phytoecdysteroid found in various species of the Ajuga genus (Lamiaceae family).[1][2] Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones.[1] This structural analogy has led to significant interest in their insecticidal properties. Beyond their effects on insects, compounds from Ajuga species, including this compound, have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and wound-healing properties.[2][3][4]

This technical guide provides a detailed overview of the potential therapeutic applications of this compound, drawing from studies on Ajuga extracts in which it is a known constituent. It summarizes key quantitative data, outlines experimental protocols for assessing its biological activities, and explores the potential signaling pathways involved in its mechanism of action.

Data Presentation: Biological Activities of this compound-Containing Extracts

The following tables summarize the quantitative data on the biological activities of various Ajuga species extracts. It is important to note that the concentration of this compound within these extracts may vary, and other bioactive compounds present likely contribute to the observed effects.

Table 1: Anticancer and Cytotoxic Activities of Ajuga Species Extracts

| Plant Species | Extract Type | Cell Line(s) | Assay | IC50 / Activity | Reference(s) |

| Ajuga bracteosa | Methanol (B129727):Chloroform | HepG2, LM3, A549, HT29, MCF-7, MDA-MB-231 | Cytotoxicity | IC50: 57.1 - 98.7 µg/mL | [5] |

| Ajuga decumbens | Not Specified | A549, Hela | Anticancer | IC50s up to 76.7 µM | [4] |

| Ajuga integrifolia | Ethanol (B145695) | Not Specified | Anticancer | Mentioned as having activity | [6] |

| Ajuga reptans | Ethanolic | Prostate and Lung Cancer Cells | Antiproliferative | Demonstrated potential | [7] |

Table 2: Anti-inflammatory Activity of Ajuga Species Extracts

| Plant Species | Extract Type | Assay | Key Findings | IC50 Value | Reference(s) |

| Ajuga integrifolia | Ethanol | 5-LOX Inhibition | Significant inhibition | 52.99 µg/mL | [6][8][9] |

| Ajuga integrifolia | Ethanol | COX-1 Inhibition | Comparable to standard | 66.00 µg/mL | [6][8][9] |

| Ajuga integrifolia | Ethanol | COX-2 Inhibition | Comparable to standard | 71.62 µg/mL | [6][8][9] |

| Ajuga integrifolia | Methanol | Protein Denaturation | Potent activity | 532 µg/mL | [10] |

Table 3: Insecticidal and Antifeedant Activity of Ajuga Species Extracts

| Plant Species | Target Insect | Activity Type | Key Findings | LC50 / ED50 | Reference(s) |

| Ajuga iva | Spodoptera littoralis | Insecticidal | Increased mortality | Not specified for this compound | [1] |

| Ajuga chamaepitys | Acyrthosiphon pisum | Aphicidal | Systemic activity | Not specified for this compound | [1] |

Experimental Protocols

This section details generalized methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound-containing extracts.

Extraction and Isolation of this compound (General Protocol)

This compound is typically extracted from the dried and powdered aerial parts of Ajuga plants.

-

Maceration: The plant material is macerated with a solvent such as methanol or ethanol at room temperature for several days.

-

Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using chromatographic techniques such as column chromatography (often with silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or an extract) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]